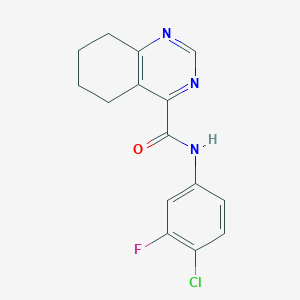

![molecular formula C16H13N3O2S3 B2379136 N-(4-(3-metilimidazo[2,1-b]tiazol-6-il)fenil)tiofeno-2-sulfonamida CAS No. 893981-16-3](/img/structure/B2379136.png)

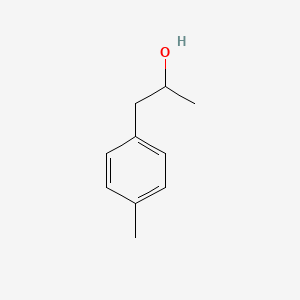

N-(4-(3-metilimidazo[2,1-b]tiazol-6-il)fenil)tiofeno-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C16H13N3O2S3 . It is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For instance, a similar compound was analyzed using 1H-NMR and 13C-NMR, providing detailed information about the chemical shifts of various protons and carbon atoms in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide” are not available in the literature, compounds with similar structures have been synthesized through various reactions, including the Hantzsch thiazole reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound were analyzed using NMR spectroscopy, which provided information about the compound’s melting point and the chemical shifts of various protons and carbon atoms .Aplicaciones Científicas De Investigación

- Los derivados de tiazol, incluido el compuesto en cuestión, se han investigado por sus propiedades antimicrobianas . Estos compuestos exhiben actividad contra bacterias, hongos y otros microorganismos.

- Los investigadores han sintetizado derivados de N-{4-[(4-amino-5-sulfanil-4H-1,2,4-triazol-3-il)metil]-1,3-tiazol-2-il}-2-amida sustituidos y los han evaluado para determinar su actividad antibacteriana in vitro contra diversas cepas .

- Los derivados de tiofeno, incluidos aquellos que contienen anillos de tiazol, han mostrado propiedades analgésicas y antiinflamatorias .

- Notablemente, los fármacos que contienen tiazol como Ritonavir y Tiazofurín se han explorado por su actividad antineoplásica .

Actividad Antimicrobiana

Efectos Analgésicos y Antiinflamatorios

Actividad Antitumoral y Antineoplásica

Potencial Antioxidante

Inhibición de la Corrosión de Metales

En resumen, N-(4-(3-metilimidazo[2,1-b]tiazol-6-il)fenil)tiofeno-2-sulfonamida es prometedor en diversos campos, desde la acción antimicrobiana hasta posibles aplicaciones terapéuticas. Los investigadores deberían explorar sus propiedades más a fondo para desbloquear todo su potencial. 🌟

Direcciones Futuras

The future directions for research on this compound could include further exploration of its biological activities, given the wide range of activities exhibited by imidazo[2,1-b]thiazole derivatives . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further analyzed.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of certain types of cancer cells .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Propiedades

IUPAC Name |

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S3/c1-11-10-23-16-17-14(9-19(11)16)12-4-6-13(7-5-12)18-24(20,21)15-3-2-8-22-15/h2-10,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUUFYWAYXQVHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2379055.png)

![Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B2379058.png)

![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane](/img/structure/B2379059.png)

![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2379061.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2379063.png)

![2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE](/img/structure/B2379067.png)

![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)